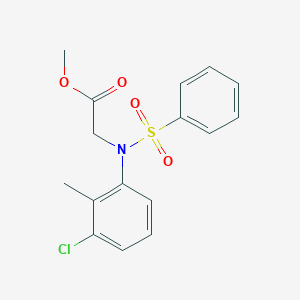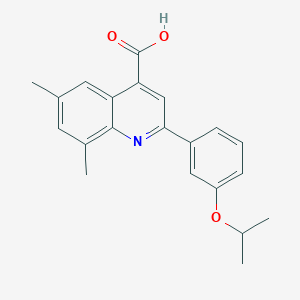
Methyl N-(3-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl N-(3-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycinate, also known as MCPG, is a chemical compound that has been widely used in scientific research. It is a potent antagonist of metabotropic glutamate receptors, which are involved in many physiological processes in the brain. MCPG has been studied for its potential therapeutic applications in various neurological disorders, such as epilepsy and Parkinson's disease.
Scientific Research Applications
Osteoclastogenesis and Bone Loss Prevention
A study investigated the osteoclast inhibitory activity of N-phenyl-methylsulfonamido-acetamide (PMSA), a compound structurally related to Methyl N-(3-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycinate. PMSA demonstrated significant effects in inhibiting osteoclast differentiation, crucial for bone resorption processes associated with osteoporosis. The compound showed potential in preventing bone loss in osteoporotic conditions, particularly in a postmenopausal mouse model, suggesting its therapeutic utility in treating osteoporosis (Eunjin Cho et al., 2020).
Polymer Electrolytes Synthesis
Guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes were synthesized via activated fluorophenyl-amine reaction, followed by methylation with dimethyl sulfate. This synthesis method provides a novel approach to incorporating guanidinium groups into stable phenyl rings, contributing to advancements in polymer electrolyte materials for various applications (D. Kim et al., 2011).
Environmental Analysis of Herbicides
A method for analyzing sulfonylurea herbicides, which may include compounds structurally similar to Methyl N-(3-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycinate, was developed to address their thermal instability, enabling gas chromatography analysis. This advancement aids in the environmental monitoring and analysis of sulfonylurea herbicides, contributing to agricultural and environmental science (P. Klaffenbach et al., 1993).
properties
IUPAC Name |
methyl 2-[N-(benzenesulfonyl)-3-chloro-2-methylanilino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO4S/c1-12-14(17)9-6-10-15(12)18(11-16(19)22-2)23(20,21)13-7-4-3-5-8-13/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGAJHVWVHFJHRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N(CC(=O)OC)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl N-(3-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycinate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[3-(Difluoromethoxy)phenyl]-1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carboxamide](/img/structure/B2973433.png)
![5-[(4-Hydroxyphenyl)methyl]oxolan-2-one](/img/structure/B2973435.png)



![2-cyano-3-({4-[2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-yl}amino)but-2-enamide](/img/structure/B2973442.png)


![2-{[(1,2-dimethyl-1H-indol-3-yl)(oxo)acetyl]amino}benzamide](/img/structure/B2973448.png)
